molecular formula C17H18ClFN2O2 B2693589 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride CAS No. 2418694-17-2

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride

Katalognummer B2693589
CAS-Nummer: 2418694-17-2
Molekulargewicht: 336.79
InChI-Schlüssel: FAFMATVYKQBTJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain an aminomethyl group, which in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation with Eschenmoser’s salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar name, 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride, is a powder with a molecular weight of 266.75 .

Wissenschaftliche Forschungsanwendungen

1. Drug Metabolism and Disposition Studies

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), closely related to the queried compound, is studied for its metabolism and disposition in the human body. This compound is a novel orexin 1 and 2 receptor antagonist developed for treating insomnia. Its elimination mainly occurs via feces, with a significant half-life indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).

2. Synthesis and Antipathogenic Activity

Research has been conducted on synthesizing and characterizing various thiourea derivatives, including compounds structurally similar to the queried molecule. These compounds show significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

3. Antibacterial Agents Development

Compounds structurally related to the queried chemical, with amino- and/or hydroxy-substituted cyclic amino groups, have been synthesized for potential antibacterial applications. These compounds showed promising results in vitro and in vivo antibacterial screenings, indicating their relevance in developing new antibacterial drugs (Egawa et al., 1984).

4. Met Kinase Inhibition for Cancer Treatment

N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to the queried compound, have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in tumor stasis and have been advanced to clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For example, aminomethyl groups are used in various compounds and can have different mechanisms of action depending on the context .

Safety and Hazards

The safety and hazards would depend on the specific compound. For example, 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline hydrochloride has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions would depend on the specific applications and research interest in this compound. In general, aminomethyl groups and related compounds are areas of active research in organic chemistry .

Eigenschaften

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h1-7,14H,8-10,19H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFMATVYKQBTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.